molecular formula C16H12N2O2 B455548 methyl 2-(4-pyridinyl)-4-quinolinecarboxylate

methyl 2-(4-pyridinyl)-4-quinolinecarboxylate

Cat. No.: B455548
M. Wt: 264.28g/mol
InChI Key: NWJHBSSIGGASOM-UHFFFAOYSA-N
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Description

methyl 2-(4-pyridinyl)-4-quinolinecarboxylate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a pyridine ring attached at the 4-position and a methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with appropriate quinoline derivatives. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions for several hours. The reaction mixture is then concentrated under vacuum, and the product is recrystallized from ethanol to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Chemistry: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities .

Biology and Medicine: Quinoline derivatives, including methyl 2-(pyridin-4-yl)quinoline-4-carboxylate, have shown promise in various biological applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require quinoline-based structures. Its chemical properties make it suitable for applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28g/mol

IUPAC Name

methyl 2-pyridin-4-ylquinoline-4-carboxylate

InChI

InChI=1S/C16H12N2O2/c1-20-16(19)13-10-15(11-6-8-17-9-7-11)18-14-5-3-2-4-12(13)14/h2-10H,1H3

InChI Key

NWJHBSSIGGASOM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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